molecular formula C19H19NO2 B480519 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde CAS No. 496959-28-5

1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde

Cat. No.: B480519
CAS No.: 496959-28-5
M. Wt: 293.4g/mol
InChI Key: IGKNIPHWCBNVRJ-UHFFFAOYSA-N
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Description

1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole core substituted with a 3-(2-methylphenoxy)propyl group and a carbaldehyde functional group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. The reaction typically involves the condensation of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and choice of catalysts, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation

Major Products Formed

    Oxidation: 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carboxylic acid

    Reduction: 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the electrophile used

Scientific Research Applications

1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole nucleus is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: Lacks the 3-(2-methylphenoxy)propyl group, making it less complex.

    1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of a methyl group, which may alter its reactivity and biological activity.

    1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde: Contains a methoxy group instead of a methyl group, potentially affecting its chemical properties and interactions.

Uniqueness

1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde is unique due to the presence of the 3-(2-methylphenoxy)propyl group, which can influence its chemical reactivity, biological activity, and potential applications. This specific substitution pattern may enhance its interactions with biological targets and improve its efficacy in various applications.

Properties

IUPAC Name

1-[3-(2-methylphenoxy)propyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-15-7-2-5-10-19(15)22-12-6-11-20-13-16(14-21)17-8-3-4-9-18(17)20/h2-5,7-10,13-14H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKNIPHWCBNVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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